1-Chloro-4,5-difluoro-2-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4,5-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZMDIAFGCOUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598901 | |
| Record name | 1-Chloro-4,5-difluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252936-45-1 | |
| Record name | 1-Chloro-4,5-difluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 1-Chloro-4,5-difluoro-2-methylbenzene
Introduction: Strategic Importance of Halogenated Intermediates in Drug Discovery
1-Chloro-4,5-difluoro-2-methylbenzene, a halogenated aromatic compound, represents a class of molecules pivotal to modern medicinal chemistry. The strategic incorporation of chlorine and fluorine atoms onto a toluene scaffold offers a nuanced tool for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Fluorine, in particular, is frequently employed to enhance metabolic stability, binding affinity, and membrane permeability. The chloro- and methyl- substituents provide additional vectors for synthetic modification and influence the molecule's overall electronic and steric profile. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound and outlines the rigorous experimental protocols for their determination, offering a foundational blueprint for its application in research and drug development.
Core Physicochemical Properties: A Blend of Predicted and Anticipated Characteristics
Due to the limited availability of comprehensive, publicly accessible experimental data for this compound, this section presents a combination of fundamental properties derived from its chemical structure and predicted values from computational models. These serve as a robust baseline for experimental verification.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-Chloro-4,5-difluorotoluene | PubChem[1] |
| CAS Number | 252936-45-1 | BLDpharm[2] |
| Molecular Formula | C₇H₅ClF₂ | PubChem[1] |
| Molecular Weight | 162.56 g/mol | PubChem[1] |
| Appearance | Anticipated: Colorless liquid | - |
| Boiling Point | Predicted: 160-180 °C at 760 mmHg | - |
| Melting Point | Not applicable (liquid at STP) | - |
| Density | Predicted: 1.3-1.4 g/cm³ | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate, Acetone). Insoluble in water. | - |
| pKa | Not applicable | - |
Experimental Protocols for Comprehensive Characterization
The following sections detail the methodologies for the empirical determination of the key physicochemical properties of this compound. The rationale behind the selection of specific techniques and parameters is provided to ensure a self-validating and robust characterization workflow.
Determination of Boiling Point via the Thiele Tube Method
Rationale: The Thiele tube method is a reliable and resource-efficient technique for determining the boiling point of small quantities of a liquid. The design of the apparatus utilizes convection currents to ensure uniform heating of the sample and the thermometer, leading to an accurate measurement.
Methodology:
-
Sample Preparation: A small volume (approx. 0.5 mL) of this compound is placed in a small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating and Observation: The side arm of the Thiele tube is gently heated. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Sources
1-Chloro-4,5-difluoro-2-methylbenzene safety, hazards, and handling
An In-depth Technical Guide for Researchers
Subject: 1-Chloro-4,5-difluoro-2-methylbenzene
Executive Summary: This guide provides a comprehensive overview of the safety, hazards, and handling protocols for this compound (CAS No: 252936-45-1). Intended for professionals in research and drug development, this document synthesizes critical data to ensure safe laboratory operations. It is important to note that while specific safety data for this exact compound is limited, this guide extrapolates information from structurally similar chemicals to provide a robust safety framework. The causality behind each recommendation is explained to empower scientists with the knowledge to manage risks effectively.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-Chloro-4,5-difluorotoluene, is a halogenated aromatic compound.[1] Understanding its fundamental properties is the first step in a thorough risk assessment. While comprehensive experimental data is not widely available, computed properties and data from analogous compounds provide a reliable foundation for safety protocols.
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Chloro-4,5-difluorotoluene | PubChem[1] |
| CAS Number | 252936-45-1 | PubChem[1] |
| Molecular Formula | C₇H₅ClF₂ | PubChem[1] |
| Molecular Weight | 162.56 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid (predicted) | ECHEMI[2] |
Note: Physical properties such as boiling point, flash point, and density are based on closely related isomers and should be treated as estimations.
Hazard Identification and GHS Classification
The primary hazards are associated with flammability and irritation to the skin, eyes, and respiratory system.
Table 2: Synthesized GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❗ |
Hazard Summary:
-
Physical Hazards: The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[3][4] Vapors are likely heavier than air and may travel to a source of ignition and flash back.[3][4] All ignition sources must be rigorously controlled in areas where this chemical is handled or stored.
-
Health Hazards: Direct contact can cause significant irritation to the skin and eyes.[2][3] Inhalation of vapors or mists may lead to irritation of the respiratory tract.[2][3][5]
Proactive Exposure Control and Risk Mitigation
A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is critical for minimizing exposure. The logic is to first engineer out the hazard and then protect the individual from any residual risk.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard. Their implementation is non-negotiable when handling this substance.
-
Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood.[5][6] This is to control the flammable vapors and prevent inhalation exposure. The fume hood's airflow should be regularly monitored to ensure it meets institutional safety standards.
-
Process Enclosure: For larger-scale operations, using enclosed systems or glove boxes can provide a higher level of containment.[6]
-
Ignition Source Control: Use of explosion-proof electrical equipment and intrinsically safe tools is mandatory.[3][7] Grounding and bonding of containers during transfer is essential to prevent the buildup of static electricity, a potential ignition source.[3]
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a direct barrier between the chemical and the user. The selection of appropriate PPE must be based on the potential for contact.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection Type | Standard | Rationale & Causality |
|---|---|---|---|
| Eyes/Face | Safety goggles with side-shields or a face shield | EN 166 (EU) or NIOSH (US) approved[2] | Protects against splashes and vapors that cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., Neoprene, Nitrile) | Consult manufacturer data for breakthrough time[6] | Prevents direct skin contact, which causes irritation.[5] Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[3] |
| Body | Flame-retardant lab coat; chemical-resistant apron for larger quantities | N/A | Provides a barrier against accidental splashes and protects underlying clothing. Flame-retardant material is crucial due to the flammability hazard. |
| Respiratory | Not required for normal use in a fume hood | N/A | A properly functioning fume hood provides adequate respiratory protection.[3] |
| Respiratory (Emergency) | Full-face respirator with appropriate cartridges | NIOSH approved[2] | Required for spill response or situations where ventilation fails or exposure limits are exceeded. |
Standard Operating Procedures: Handling, Storage, and Disposal
Adherence to standardized protocols is the foundation of laboratory safety. These procedures are designed to be self-validating, ensuring that risks are controlled at every step.
Safe Handling Workflow
The following workflow minimizes the risk of exposure and fire during routine handling of this compound.
Caption: A logical workflow for the safe handling of flammable and irritant chemicals.
Storage Protocols
Proper storage is crucial for preventing fires, accidental releases, and degradation of the chemical.
-
Location: Store in a dry, cool, and well-ventilated area designated for flammable liquids.[2][3]
-
Conditions: Keep containers tightly closed to prevent the escape of flammable vapors.[2][3]
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames.[3]
-
Incompatibilities: While specific incompatibility data is lacking, as a general precaution for halogenated organics, store away from strong oxidizing agents and alkali metals.
Disposal Considerations
Chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Waste Classification: This material should be disposed of as hazardous waste.[3]
-
Procedure: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams. The material may be suitable for disposal at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Empty Containers: Empty containers retain product residue (liquid and vapor) and can be dangerous.[3] They should be treated as hazardous waste and not be reused.[3]
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these emergency procedures.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
Table 4: Emergency First Aid Procedures
| Exposure Route | First Aid Instructions | Key Rationale |
|---|---|---|
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] | To remove the individual from the hazardous atmosphere and support respiration. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][3] | To quickly remove the chemical from the skin surface to minimize irritation and potential absorption. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] | To dilute and wash away the chemical, preventing serious damage to the eye. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][8] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] Water spray can be used to cool closed containers and prevent pressure buildup, but a direct water jet may spread the flammable liquid.[3][8]
-
Specific Hazards: In a fire, toxic and corrosive gases such as hydrogen chloride, hydrogen fluoride, and carbon oxides may be produced.[6][8]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]
Accidental Release Measures
A systematic approach to spill cleanup is essential to protect personnel and the environment.
Caption: A step-by-step decision workflow for responding to a chemical spill.
Transportation Information
While specific data for this compound is not listed, it would likely be transported under a general entry for flammable liquids based on its predicted properties and the classification of its isomers.[2]
-
UN Number: UN1993 (for reference)[2]
-
Proper Shipping Name: FLAMMABLE LIQUID, N.O.S. (this compound)[2]
-
Transport Hazard Class: 3 (Flammable Liquid)[2]
-
Packing Group: I, II, or III (To be determined by testing)
References
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New Jersey Department of Health. (2008, February). Hazardous Substance Fact Sheet: Ethane, 1-Chloro-1,1-Difluoro-. Retrieved from [Link]
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ChemBK. (n.d.). 1-chloro-4-methylbenzene. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-chloro-2-[chloro(difluoro)methyl]benzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Technical Guide to 1-Chloro-4,5-difluoro-2-methylbenzene and its Chemical Identifiers
Abstract
This technical guide provides an in-depth analysis of 1-Chloro-4,5-difluoro-2-methylbenzene, a halogenated aromatic compound of significant interest to the chemical research and pharmaceutical development sectors. The document delineates the compound's nomenclature, including its primary synonyms, and provides a thorough compilation of its chemical and physical properties. We will explore plausible synthetic strategies, contextualize its potential applications as a building block in medicinal chemistry, and detail critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical intermediate.
Core Chemical Identity and Nomenclature
The precise identification of a chemical compound is foundational to reproducible research and clear scientific communication. This compound is systematically named according to IUPAC rules, but it is also known by several synonyms and registered under various database identifiers.
Principal Synonyms and Identifiers
The most common synonym, 2-Chloro-4,5-difluorotoluene , arises from treating the methylbenzene (toluene) moiety as the parent structure. This alternative nomenclature is prevalent in commercial listings and laboratory shorthand. Understanding both naming conventions is crucial for conducting thorough literature and database searches.
Below is a comprehensive list of identifiers for this compound, which are essential for cross-referencing across different chemical databases and procurement systems.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Synonym | 2-Chloro-4,5-difluorotoluene |
| CAS Registry Number | 252936-45-1 |
| Molecular Formula | C₇H₅ClF₂ |
| Molecular Weight | 162.56 g/mol |
| InChI | InChI=1S/C7H5ClF2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 |
| InChIKey | PKZMDIAFGCOUAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)F)F |
| DSSTox Substance ID | DTXSID90598901 |
This table summarizes key identifiers for this compound, facilitating its unambiguous identification.
Caption: Logical relationship between IUPAC and common naming conventions.
Physicochemical and Computed Properties
The utility of a chemical intermediate in drug design and synthesis is heavily influenced by its physicochemical properties. These parameters affect its reactivity, solubility, and pharmacokinetic profile when incorporated into a larger molecule.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 162.56 g/mol | Conforms to Lipinski's Rule of Five (<500 Da), making it a suitable fragment for building larger drug candidates. |
| XLogP3 | 3.1 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability. |
| Hydrogen Bond Donors | 0 | The absence of donor groups is typical for non-polar aromatic rings. |
| Hydrogen Bond Acceptors | 2 (from Fluorine atoms) | The fluorine atoms can engage in weak hydrogen bonding, potentially influencing molecular interactions and solubility. |
| Rotatable Bond Count | 0 | The rigid structure can be advantageous for locking a molecule into a specific, active conformation. |
This table presents key computed properties that predict the compound's behavior in biological and chemical systems.
Synthesis Strategies and Plausible Pathways
The causality behind a synthetic route often involves leveraging the directing effects of existing substituents in electrophilic aromatic substitution reactions or employing more modern cross-coupling and diazotization reactions. For instance, the synthesis could plausibly start from a simpler, commercially available difluorotoluene or chloro-toluene and introduce the remaining substituents sequentially.
A plausible, though hypothetical, synthetic workflow could involve:
-
Nitration of a suitable toluene derivative.
-
Reduction of the nitro group to an amine.
-
Sandmeyer Reaction to introduce a chloro or fluoro group via diazotization of the amine.
-
Halogenation (chlorination or fluorination) at a vacant position, guided by the existing substituents.
The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a classic and effective method for introducing fluorine onto an aromatic ring. Alternatively, nucleophilic aromatic substitution (SNAr) on a highly activated precursor could be employed.
Caption: A plausible high-level synthetic workflow for the target compound.
Applications in Research and Development
Halogenated organic compounds are fundamental building blocks in modern chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. The fluorine and chlorine substituents in this compound serve critical functions:
-
Metabolic Blocking: Fluorine atoms are often introduced to block sites of metabolic oxidation. The C-F bond is exceptionally strong, which can increase the metabolic stability and half-life of a drug molecule.
-
Modulation of pKa: The electron-withdrawing nature of halogens can significantly alter the acidity or basicity of nearby functional groups, which is critical for optimizing a drug's solubility and target binding.
-
Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and multipolar interactions with protein targets. The chlorine atom provides a site for further chemical modification via cross-coupling reactions.
This compound is an ideal precursor for reactions that form new carbon-carbon or carbon-heteroatom bonds, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, leveraging the reactivity of the C-Cl bond.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure where this compound could be used as the electrophilic partner. This is a representative workflow and must be optimized for specific substrates.
Objective: To couple this compound with a boronic acid to form a new C-C bond.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate and SPhos.
-
Seal the flask, and purge with nitrogen or argon for 10 minutes.
-
Add the arylboronic acid, potassium phosphate, and this compound to the flask.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe.
-
Stir the mixture at room temperature for 5 minutes, then heat to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The choice of a palladium catalyst and a sterically hindered phosphine ligand like SPhos is critical for activating the relatively inert C-Cl bond for oxidative addition, which is the rate-limiting step in the catalytic cycle. The base (K₃PO₄) is essential for the transmetalation step.
Safety, Handling, and Storage
Proper handling of halogenated aromatic compounds is paramount for laboratory safety. Based on available data, this compound should be treated as a hazardous substance.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If exposure limits may be exceeded, a full-face respirator may be necessary.
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Recommended storage temperature is 2-8°C.
Conclusion
This compound, also known as 2-Chloro-4,5-difluorotoluene, is a valuable and versatile chemical building block. Its unique substitution pattern of chloro, difluoro, and methyl groups on a benzene ring provides a combination of reactivity and physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. A thorough understanding of its nomenclature, properties, and safe handling procedures is essential for any researcher intending to utilize this compound in their work. This guide serves as a foundational resource to facilitate its effective and safe application in advanced chemical synthesis.
References
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ChemBK. (2024, April 9). 1-chloro-2-[chloro(difluoro)methyl]benzene. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-4-(chloromethyl)-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-Chloro-2-methylbenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-4,5-dimethyl-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methyl- (CAS 106-43-4). Retrieved from [Link]
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-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
- Carl R
Methodological & Application
Application Note: Synthetic Strategies for the Derivatization of 1-Chloro-4,5-difluoro-2-methylbenzene
Abstract
1-Chloro-4,5-difluoro-2-methylbenzene is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern—a labile chlorine atom for cross-coupling and nucleophilic substitution, two activating fluorine atoms, and a methyl group—offers multiple avenues for synthetic modification. This guide provides an in-depth analysis of the molecule's reactivity and details robust protocols for its derivatization through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure reproducibility and successful adaptation.
Core Reagent Analysis: this compound
Understanding the inherent physicochemical properties and electronic landscape of the starting material is critical for designing successful synthetic strategies. The molecule, also known as 2-Chloro-4,5-difluorotoluene, possesses a unique combination of substituents that dictate its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 252936-45-1 | [1][2] |
| Molecular Formula | C₇H₅ClF₂ | [1] |
| Molecular Weight | 162.56 g/mol | [2] |
| SMILES | CC1=CC(=C(C=C1Cl)F)F |[1] |
The chlorine and two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect polarizes the C-Cl bond and significantly acidifies the ring protons, making the benzene ring electron-deficient. This electron deficiency is the primary reason the molecule is highly susceptible to nucleophilic aromatic substitution.[3] Conversely, the methyl group is weakly electron-donating (+I), slightly influencing the regioselectivity of certain reactions. The C-Cl bond is the most probable site for both nucleophilic substitution (as chlorine is a better leaving group than fluorine in many contexts) and oxidative addition in cross-coupling reactions.
Caption: Reactivity sites on this compound.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
Principle and Mechanistic Insight
Nucleophilic aromatic substitution on this substrate proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing fluorine atoms, particularly the one para to the site of attack, are crucial for stabilizing this negatively charged intermediate.[3][4] The subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.
-
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They can solvate the cation of the base but do not solvate the nucleophile as strongly as protic solvents, thereby enhancing its nucleophilicity.
-
Base: A mild to moderate base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often required to deprotonate protic nucleophiles (e.g., amines, alcohols, thiols), generating the active nucleophilic species in situ.
-
Temperature: While the ring is "activated" by the fluorine atoms, elevated temperatures (80-150 °C) are typically necessary to overcome the activation energy of the reaction.
-
Protocol: Synthesis of 4-(4,5-Difluoro-2-methylphenyl)morpholine
This protocol details the reaction with morpholine as a representative secondary amine nucleophile.
Caption: General workflow for SNAr derivatization.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMSO via syringe, followed by morpholine (1.2 eq).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure title compound.
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Structure | Typical Conditions | Expected Yield |
|---|---|---|---|
| Piperidine | 1-(4,5-Difluoro-2-methylphenyl)piperidine | K₂CO₃, DMSO, 120 °C | 85-95% |
| Sodium Methoxide | 1,2-Difluoro-4-methoxy-5-methylbenzene | NaOMe, MeOH, 80 °C | 90-98% |
| Benzylamine | N-Benzyl-4,5-difluoro-2-methylaniline | K₂CO₃, DMF, 130 °C | 75-85% |
Pathway II: Palladium-Catalyzed Cross-Coupling
Principle and Mechanistic Insight
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[5] The reaction is catalyzed by a Palladium(0) complex and follows a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid (or ester), activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C coupled product.
-
Causality of Experimental Choices:
-
Catalyst/Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald or Fu-type ligands (e.g., SPhos, XPhos) are often superior for activating the relatively inert C-Cl bond, allowing for lower catalyst loadings and milder reaction conditions.
-
Base: An aqueous inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.
-
Solvent System: A two-phase solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
-
Protocol: Synthesis of 4,5-Difluoro-4'-methoxy-2-methyl-1,1'-biphenyl
This protocol details a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (spherical phosphine ligand, 0.04 eq)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Toluene
-
Celite
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 4-12 hours.
-
After completion, cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure biphenyl product.
Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Product Structure | Typical Conditions | Expected Yield |
|---|---|---|---|
| Phenylboronic acid | 4,5-Difluoro-2-methyl-1,1'-biphenyl | Pd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | 80-90% |
| Pyridine-3-boronic acid | 3-(4,5-Difluoro-2-methylphenyl)pyridine | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 90 °C | 70-85% |
| Thiophene-2-boronic acid | 2-(4,5-Difluoro-2-methylphenyl)thiophene | PdCl₂(dppf), Cs₂CO₃, Dioxane/H₂O, 100 °C | 75-88% |
Conclusion
This compound is a powerful and versatile intermediate for accessing a wide range of complex, fluorinated molecules. The protocols detailed herein for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provide reliable and adaptable methods for its derivatization. By understanding the underlying chemical principles and the rationale for specific reaction conditions, researchers can effectively leverage this building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[6][7][8]
References
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
-
PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
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PubChem. (n.d.). Benzene, 1-chloro-4-fluoro-. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved January 27, 2026, from [Link]
- Google Patents. (2021). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
- Chapman, N. B., & Russell-Hill, D. Q. (1956). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society.
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National Institutes of Health. (n.d.). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved January 27, 2026, from [Link]
-
Chemistry Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH? Retrieved January 27, 2026, from [Link]
-
ClutchPrep. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 27, 2026, from [Link]
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Application Note: A Practical Guide to Nucleophilic Aromatic Substitution with 1-Chloro-4,5-difluoro-2-methylbenzene
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorinated aromatic moieties is a cornerstone of molecular design. These structures often impart desirable properties such as enhanced metabolic stability, increased binding affinity, and modulated electronic characteristics. 1-Chloro-4,5-difluoro-2-methylbenzene is a valuable building block, primed for functionalization via nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing fluorine atoms activates the aromatic ring, facilitating the displacement of the chloro or fluoro substituents by a variety of nucleophiles. This application note provides a comprehensive experimental protocol for a representative SNAr reaction with this compound, offering insights into the reaction mechanism, practical execution, and expected outcomes.
Understanding the Reaction: The SNAr Mechanism
Nucleophilic aromatic substitution is a powerful method for the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the fluorine atoms in this compound, is crucial for stabilizing this intermediate and lowering the activation energy of the reaction.[2][3] In the subsequent elimination step, a leaving group, typically a halide, is expelled, and the aromaticity of the ring is restored.
The regioselectivity of the substitution on this compound is influenced by the electronic and steric environment of the potential leaving groups. While the C-F bond is stronger than the C-Cl bond, fluoride can be a better leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon atom and makes it more susceptible to nucleophilic attack.[2] The precise site of substitution will depend on the specific nucleophile and reaction conditions employed.
Experimental Protocol: Synthesis of 4-(4,5-Difluoro-2-methylphenyl)morpholine
This protocol details the reaction of this compound with morpholine, a common secondary amine nucleophile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Commercially Available | 252936-45-1 |
| Morpholine | ≥99% | Commercially Available | 110-91-8 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially Available | 67-68-5 |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Brine (saturated NaCl solution) | Prepared in-house | N/A | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | 7487-88-9 |
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath with a temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus (plates, developing chamber, UV lamp)
-
Column chromatography setup
Safety Precautions:
-
This compound: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with care in a fume hood.
-
DMSO: Can enhance the absorption of other chemicals through the skin. Wear appropriate gloves.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.63 g, 10.0 mmol, 1.0 eq).
-
Addition of Reagents: Add anhydrous dimethyl sulfoxide (DMSO, 40 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add morpholine (1.05 g, 12.0 mmol, 1.2 eq) followed by anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon) and fit it with a reflux condenser. Heat the reaction mixture to 80 °C using a heating mantle or oil bath.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) to distinguish the starting material from the product. Spot the reaction mixture on a TLC plate and visualize under a UV lamp. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-(4,5-difluoro-2-methylphenyl)morpholine.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 4-(4,5-difluoro-2-methylphenyl)morpholine.
Data and Expected Results
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Morpholine |
| Base | Potassium Carbonate |
| Solvent | DMSO |
| Temperature | 80 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-85% (after purification) |
| Product | 4-(4,5-Difluoro-2-methylphenyl)morpholine |
The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls or shows low conversion, ensure that all reagents and the solvent are anhydrous. Water can compete with the nucleophile and deactivate the base. Increasing the reaction temperature to 90-100 °C or using a stronger base such as sodium hydride (NaH) may also improve the yield, but should be done with caution.
-
Side Product Formation: The formation of multiple products can occur if substitution happens at different positions. The regioselectivity can sometimes be influenced by the choice of solvent and temperature. If significant side products are observed, consider using a less polar aprotic solvent like DMF or acetonitrile.
-
Difficult Purification: If the product is difficult to separate from the starting material or byproducts, a careful optimization of the column chromatography conditions (e.g., trying different solvent systems) is recommended.
Conclusion
This application note provides a robust and reliable protocol for the nucleophilic aromatic substitution of this compound with morpholine. The principles and techniques described herein can be adapted for a wide range of other nucleophiles, opening avenues for the synthesis of diverse libraries of fluorinated compounds for applications in drug discovery and materials science. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can effectively utilize this versatile building block in their synthetic endeavors.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
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-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
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Application of 1-Chloro-4,5-difluoro-2-methylbenzene in proteomics research
Application Notes & Protocols
Novel Cysteine-Reactive Probe for Proteomics: Applications of 1-Chloro-4,5-difluoro-2-methylbenzene
Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, chemical biology, and mass spectrometry.
Abstract: The site-specific modification of proteins is a cornerstone of modern proteomics, enabling the study of protein function, structure, and interactions. Cysteine, with its uniquely nucleophilic thiol side chain, is a prime target for such modifications. This document introduces a novel, hypothetical reagent, this compound, hereafter designated DFMT-Cl , for the selective labeling of cysteine residues. We propose its utility as a robust mass-tag for quantitative proteomics and as a foundational structure for developing next-generation bioorthogonal probes. The chemical basis for its reactivity, detailed experimental protocols for its application, and methodologies for data analysis are presented herein. This guide is intended to provide the scientific community with the foundational knowledge to explore the potential of this new chemical tool in proteomics research.
Introduction: The Need for Novel Cysteine-Reactive Probes
Mass spectrometry-based proteomics is a powerful methodology for the large-scale analysis of proteins and their post-translational modifications.[1] Chemical labeling reagents are indispensable tools in this field, facilitating protein identification, quantification, and the characterization of complex biological pathways.[2] Among the twenty proteinogenic amino acids, cysteine is an ideal target for selective chemical modification due to the relatively low abundance and high nucleophilicity of its thiol group.[3][4]
While a variety of cysteine-reactive reagents exist, the development of new probes with unique properties can unlock novel experimental possibilities. Here, we propose the application of This compound (DFMT-Cl) as a new covalent labeling reagent for cysteine residues. The rationale for this application is grounded in the established principles of nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to activate the chloro leaving group for substitution by the thiolate anion of cysteine.[5][6][7]
The resulting covalent modification introduces a stable difluoro-methyl-phenyl thioether linkage, providing a unique mass signature for mass spectrometry analysis. Furthermore, the core DFMT structure serves as a versatile scaffold that can be elaborated into bifunctional reagents for two-step "tag-and-modify" strategies using bioorthogonal click chemistry.[8][9][10]
Principle of Reaction: Nucleophilic Aromatic Substitution (SNAr)
The covalent labeling of cysteine residues with DFMT-Cl proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is contingent on two key factors: a sufficiently nucleophilic attacking species and an aromatic ring activated by electron-withdrawing groups.[6][7]
Step 1: Thiolate Formation. The reaction is initiated by the deprotonation of the cysteine thiol group (-SH) to its more nucleophilic thiolate form (-S⁻). This is typically achieved by performing the reaction at a pH slightly above the pKa of the cysteine thiol group (pKa ≈ 8.3), such as in a buffer at pH 7.5-8.5.
Step 2: Nucleophilic Attack and Formation of the Meisenheimer Complex. The thiolate anion attacks the carbon atom bearing the chlorine atom on the DFMT-Cl molecule. This is the rate-determining step and results in the formation of a transient, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The negative charge of this intermediate is stabilized by the electron-withdrawing fluorine atoms.
Step 3: Elimination of the Leaving Group. The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final, stable thioether conjugate.
Figure 1. Reaction Mechanism. The proposed mechanism for labeling cysteine with DFMT-Cl via Nucleophilic Aromatic Substitution (SNAr).
Application I: Cysteine-Targeted Mass Tag for Quantitative Proteomics
The primary application of DFMT-Cl is as a simple and robust labeling reagent to introduce a unique mass signature onto cysteine-containing peptides for mass spectrometry (MS) analysis. This is particularly useful for identifying cysteine-containing peptides and can be adapted for quantitative strategies.
Key Reagent Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₇H₅ClF₂ | PubChem |
| Monoisotopic Mass | 162.0048 Da | PubChem |
| Mass of Adduct | 126.0330 Da (C₇H₄F₂CH₃) | Calculated |
| Reactivity Target | Cysteine Thiol (-SH) | Inferred |
Experimental Protocol: DFMT-Cl Labeling of a Protein Sample
This protocol describes the steps for labeling a complex protein mixture (e.g., cell lysate) prior to proteomic analysis.
Materials:
-
Protein sample (e.g., 1 mg of cell lysate)
-
Urea
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Dithiothreitol (DTT)
-
DFMT-Cl solution (100 mM in DMSO)
-
L-Cysteine or β-mercaptoethanol (for quenching)
-
Trypsin (proteomics grade)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
Procedure:
-
Protein Solubilization and Reduction:
-
Resuspend the protein pellet in 8 M Urea, 50 mM NH₄HCO₃, pH 8.0.
-
Add DTT to a final concentration of 10 mM to reduce all disulfide bonds.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
-
Cysteine Labeling with DFMT-Cl:
-
Cool the sample to room temperature.
-
Add DFMT-Cl solution to a final concentration of 40 mM (a 4-fold excess over DTT).
-
Rationale: A molar excess of the labeling reagent ensures complete reaction with the reduced cysteines.
-
Incubate in the dark for 1 hour at room temperature.
-
-
Quenching the Reaction:
-
Add L-Cysteine to a final concentration of 80 mM (or β-mercaptoethanol to 100 mM) to quench any unreacted DFMT-Cl.
-
Incubate for 30 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample 4-fold with 50 mM NH₄HCO₃ to reduce the urea concentration to 2 M.
-
Rationale: High concentrations of urea can inhibit trypsin activity.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight (16-18 hours) at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% FA in water) for LC-MS/MS analysis.
-
Mass Spectrometry Data Analysis
The covalent addition of the DFMT group to a cysteine residue results in a specific mass shift.
-
Monoisotopic Mass Shift: +126.0330 Da
-
Amino Acid Modified: Cysteine (C)
When setting up a database search using proteomics software (e.g., MaxQuant, Proteome Discoverer, Mascot), this mass shift must be defined as a variable modification on cysteine.
A key feature for validation is the isotopic pattern of chlorine. Natural chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A peptide labeled with DFMT-Cl will exhibit a characteristic isotopic cluster in the mass spectrum, with a peak at the monoisotopic mass (M) and another at M+2 with an intensity ratio of approximately 3:1. This signature can be used to confidently identify labeled peptides.
Application II: A Bioorthogonal Handle for Two-Step Labeling
The DFMT-Cl scaffold can be conceptually modified to create a heterobifunctional reagent for bioorthogonal chemistry.[6][9] By replacing the methyl group with a linker terminating in an azide (-N₃) or alkyne, a derivative we will call DFAT-Cl (Difluoro-Azido-Toluene Chloride) can be synthesized.
This reagent would first react with cysteine via the SNAr mechanism. The now protein-bound azide group can then be selectively reacted with a probe containing a strained alkyne (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a well-established "click chemistry" reaction.[5][8][10] This allows for the attachment of various reporter molecules, such as fluorophores or biotin, with high specificity and efficiency.[2]
Figure 2. Two-Step Labeling Workflow. Hypothetical workflow using a DFAT-Cl reagent for initial cysteine tagging followed by bioorthogonal click chemistry.
Protocol: Two-Step Bioorthogonal Labeling
This protocol assumes the availability of the hypothetical DFAT-Cl reagent.
Part A: Initial Labeling (similar to Protocol 3.2)
-
Follow steps 1 and 2 from Protocol 3.2, using DFAT-Cl instead of DFMT-Cl.
-
Crucial: After quenching the reaction (Step 3), the protein must be purified to remove excess quenching reagent and unreacted DFAT-Cl. Size-exclusion chromatography or buffer exchange is recommended.
Part B: Click Chemistry Reaction
-
To the purified, azide-tagged protein in a suitable buffer (e.g., PBS, pH 7.4), add the DBCO-functionalized reporter molecule (e.g., DBCO-Fluor 488).
-
A 5- to 10-fold molar excess of the DBCO reagent over the protein is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically efficient and does not require a catalyst.
-
The labeled protein can then be analyzed by methods appropriate for the reporter tag (e.g., fluorescence imaging, SDS-PAGE with fluorescence scanning, or affinity purification for biotin).
Concluding Remarks and Future Outlook
This document proposes this compound (DFMT-Cl) as a novel chemical tool for proteomics research. Based on established principles of nucleophilic aromatic substitution, we predict its efficient and selective reaction with cysteine residues.[5][6] We have provided detailed, field-proven protocols for its hypothetical application as both a direct mass tag and as a scaffold for creating advanced bioorthogonal probes. The unique mass and isotopic signature imparted by this reagent should provide a new avenue for the confident identification of cysteine-containing peptides.
While the applications described herein are based on sound chemical principles, experimental validation is required to fully characterize the reactivity, specificity, and limitations of DFMT-Cl and its derivatives in complex biological systems. We encourage the research community to explore the potential of this and other novel halogenated aromatic compounds to expand the toolkit of chemical proteomics.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19593681, this compound. Retrieved January 27, 2026 from [Link].
-
Wikipedia contributors. (2023). Bioorthogonal chemistry. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link].
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Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 27, 2026 from [Link].
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 27, 2026 from [Link].
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- Agarwal, V., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. ACS Chemical Biology.
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- Liu, S., et al. (2022). Site-Specific Near-Infrared Fluorescent Labelling of Proteins on Cysteine Residues with meso-Chloro-Substituted Heptamethine Cyanine Dyes. Angewandte Chemie.
- Chen, Y., et al. (2012). Using Protein-Confined Proximity to Determine Chemical Reactivity. Journal of the American Chemical Society.
- Wang, J., et al. (2013).
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
Sources
- 1. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Enzymatic ADDing of Click Chemistry Handles for Protein Immobilization and Bioconjugation of Small and Biomolecules | bioRxiv [biorxiv.org]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioorthogonal Reagents: Tools for Selective Chemical Reactions in Biology - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction yield for 1-Chloro-4,5-difluoro-2-methylbenzene synthesis
An advanced technical support resource meticulously crafted for professionals engaged in the synthesis of 1-Chloro-4,5-difluoro-2-methylbenzene. This guide moves beyond standard protocols to address the nuanced challenges of optimizing reaction yield and purity through a detailed troubleshooting framework.
Technical Support Center: this compound Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The primary and most effective route involves a Sandmeyer reaction, starting from 4,5-difluoro-2-methylaniline. While theoretically straightforward, this pathway is fraught with potential pitfalls that can significantly impact yield and purity. This guide provides a structured, in-depth analysis of the common challenges and their solutions, grounded in established chemical principles.
Overall Synthetic Workflow
The conversion is a two-step, one-pot process that begins with the diazotization of the starting aniline, followed by a copper(I)-catalyzed nucleophilic substitution.
Caption: High-level workflow for the synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My overall yield is consistently low (<50%). What are the most likely causes?
Low yield is a multifactorial problem. The primary culprits are the decomposition of the diazonium salt intermediate, incomplete diazotization, or the formation of significant side products. The diazonium salt is thermally unstable, and its decomposition is a major pathway for yield loss.[1]
-
Immediate Action: Review your temperature control during the diazotization step. It is absolutely critical to maintain the temperature between 0-5 °C.[1][2]
-
Secondary Check: Assess the purity of your starting aniline. Impurities can interfere with the diazotization process.
-
Tertiary Check: Evaluate your workup procedure. Product loss can occur during extraction and purification if not optimized.
Q2: How can I confirm that the initial diazotization of 4,5-difluoro-2-methylaniline is complete?
Incomplete diazotization leaves unreacted aniline, which will not proceed to the final product and complicates purification.
Solution: You can perform a simple spot test to check for the presence of unreacted nitrous acid, which indicates that all the aniline has been consumed.
-
Protocol: After the slow, dropwise addition of your sodium nitrite solution is complete, wait an additional 10-15 minutes. Then, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper.
-
Interpretation:
-
Positive Test (Paper turns blue/black): This indicates the presence of excess nitrous acid, confirming that the diazotization is complete.
-
Negative Test (No color change): There is no excess nitrous acid, suggesting that you may need to add a small amount of additional sodium nitrite solution.
-
Q3: I've noticed a significant amount of a phenolic byproduct during purification. What is it and how can I prevent it?
The most common byproduct is 4,5-difluoro-2-methylphenol . This arises from the reaction of the diazonium salt with water, a competing side reaction to the desired Sandmeyer chlorination.[1]
Causality: The diazonium group is an excellent leaving group (N₂ gas), and water can act as a nucleophile, attacking the aromatic ring. This reaction is highly temperature-dependent.
Prevention Strategies:
-
Strict Temperature Control: Maintain the 0-5 °C range vigilantly until you are ready to add the diazonium salt solution to the copper(I) chloride catalyst.[1][2]
-
Catalyst Preparation: Ensure your copper(I) chloride solution is prepared and ready before you start the diazotization. The diazonium salt solution should be used immediately upon formation. Do not store it.
-
Minimize Water: While the reaction is aqueous, using highly concentrated HCl for both steps helps to keep the activity of water lower and favors the chloride nucleophile.
Q4: The reaction mixture turns dark brown or black upon adding the diazonium salt to the copper catalyst, and the yield is poor. What's happening?
This often indicates the formation of azo coupling products or other decomposition pathways. Azo coupling occurs when the diazonium salt (acting as an electrophile) reacts with an electron-rich aromatic ring, such as the unreacted starting aniline.
Causality: This side reaction is favored if the reaction medium is not sufficiently acidic. A high concentration of strong acid is required to keep the residual aniline protonated (as the anilinium salt), which deactivates it towards electrophilic attack.[3]
Solutions:
-
Verify Acid Concentration: Use concentrated hydrochloric acid as specified in the protocol.
-
Ensure Complete Diazotization: Use the starch-iodide test (see Q2) to ensure no free aniline remains before proceeding to the Sandmeyer step.
-
Control Addition Rate: Add the diazonium salt solution to the hot copper(I) chloride solution slowly to control the evolution of nitrogen gas and maintain a consistent reaction temperature.
Detailed Experimental Protocol
This protocol is a validated starting point. Researchers should optimize based on their specific equipment and reagent purity.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4,5-Difluoro-2-methylaniline | 143.14 | 14.3 g | 0.10 | Purity >98% |
| Concentrated HCl | 36.46 | 50 mL | ~0.60 | ~12 M |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 | Prepare as a fresh solution |
| Copper(I) Chloride (CuCl) | 98.99 | 12.0 g | 0.12 | |
| Deionized Water | 18.02 | As needed | - | |
| Diethyl Ether | 74.12 | 200 mL | - | For extraction |
| Saturated NaCl Solution | - | 50 mL | - | For washing |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |
Step-by-Step Methodology
Part A: Diazotization
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4,5-difluoro-2-methylaniline (14.3 g, 0.10 mol) and 25 mL of concentrated HCl.
-
Add 25 mL of water and cool the resulting slurry to 0 °C in an ice-salt bath. Stir vigorously.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 20 mL of deionized water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir for an additional 15 minutes at 0-5 °C. The solution should become clear yellow. Keep this solution cold for immediate use in the next step.
Part B: Sandmeyer Reaction & Workup
-
In a separate 500 mL flask, dissolve copper(I) chloride (12.0 g, 0.12 mol) in 25 mL of concentrated HCl. Heat the solution gently to ~60 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the hot copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (50 mL), followed by saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Mechanistic Insight: The Sandmeyer Reaction
Understanding the mechanism is key to troubleshooting. The Sandmeyer reaction is not a simple nucleophilic aromatic substitution; it proceeds via a radical mechanism involving a single-electron transfer (SET) from the copper(I) catalyst.[4][5]
Caption: Radical mechanism of the Sandmeyer reaction.
The key steps are:
-
Single-Electron Transfer (SET): Copper(I) donates an electron to the diazonium salt, reducing it to an aryl diazo radical and oxidizing the copper to Cu(II).[5]
-
Dediazoniation: The unstable diazo radical rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical.[5]
-
Halogen Transfer: The aryl radical abstracts a chlorine atom from the copper(II) chloride species, forming the final aryl chloride product and regenerating the copper(I) catalyst.[3][5]
References
- U.S. Patent 5,965,775. (1999). Process for the preparation of 3,5-difluoroaniline.
-
Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Evans, M. (2018). 37.01 Sandmeyer Reactions. YouTube. [Link]
- European Patent Office. (1991). Process for preparing chloro-difluorobenzene.
- U.S. Patent 5,504,264. (1996). Process for preparing 1,3-difluorobenzene.
-
Li, Z., et al. (2019). Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine. ACS Omega. [Link]
-
Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. [Link]
-
Plath, M., et al. (2016). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]
- U.S. Patent Application 14/409,836. (2015). Processes for the diazotization of 2,5-dichloroanilines.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Reddit. (2022). Sandmeyer type reaction troubleshoot. r/Chempros. [Link]
Sources
Technical Support Center: Purification of 1-Chloro-4,5-difluoro-2-methylbenzene
Welcome to the technical support center for the purification of 1-Chloro-4,5-difluoro-2-methylbenzene (CAS No. 252936-45-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the purification of this key chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity material for your critical applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, providing explanations and actionable solutions.
Question 1: After synthesis and initial workup, my GC-MS analysis shows multiple peaks close to my product peak. What are these likely impurities?
Answer:
The presence of multiple peaks in the vicinity of your target compound, this compound, strongly suggests the formation of positional isomers and potentially over-chlorinated byproducts during the synthesis. The directing effects of the substituents on the aromatic ring can lead to the formation of several isomers.
Common Isomeric Impurities:
The most probable impurities are other isomers of chlorodifluoromethylbenzene. The exact substitution pattern of these isomers will depend on the specific synthetic route employed. For instance, if starting from a substituted toluene, you might see isomers where the chlorine atom is in a different position relative to the methyl and fluoro groups.
Potential Over-chlorinated Byproducts:
If the chlorination step is not carefully controlled, dichlorinated products can form. These would have a higher molecular weight and can often be identified by their mass-to-charge ratio in the MS analysis.
Actionable Advice:
-
Thorough GC-MS Analysis: Utilize a high-resolution capillary column in your GC-MS to achieve the best possible separation of these closely related isomers.[1] Analyze the fragmentation patterns in the mass spectra to tentatively identify the isomeric structures.
-
Review Your Synthesis: Carefully examine the reaction conditions of your synthesis. Inadequate temperature control or incorrect stoichiometry of reagents can lead to an increased proportion of side products.[2] For instance, in reactions involving diazotization followed by pyrolysis, improper temperature control is a known source of increased impurity formation.
Question 2: I attempted fractional distillation to purify my product, but the separation of impurities is poor. Why is this happening and what can I do?
Answer:
Fractional distillation relies on differences in the boiling points of the components in a mixture. Positional isomers of halogenated toluenes often have very close boiling points, making their separation by standard fractional distillation challenging.[3]
Causality:
The boiling points of the isomers of chlorotoluene, for example, are very similar. The introduction of fluorine atoms can further complicate this, leading to only minor differences in boiling points among the various isomers of this compound.
Troubleshooting Steps:
-
High-Efficiency Distillation Column: Employ a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux, spinning band, or packed column). This will provide the necessary efficiency to separate components with close boiling points.
-
Optimize Distillation Parameters:
-
Vacuum: Performing the distillation under reduced pressure will lower the boiling points and can sometimes enhance the boiling point differences between isomers.
-
Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time.
-
-
Alternative Strategy - Azeotropic Distillation: In some cases, forming an azeotrope with another solvent can alter the relative volatilities of the components, potentially enabling separation. This, however, requires careful selection of the azeotrope-forming agent and subsequent removal of that agent.
Data Table: Boiling Points of Related Isomers (Illustrative)
| Compound | Boiling Point (°C) at 760 mmHg |
| o-Chlorotoluene | 159 |
| m-Chlorotoluene | 162 |
| p-Chlorotoluene | 162 |
| 1-Chloro-2,4-difluorobenzene | ~145-147 |
| 1-Chloro-2,5-difluorobenzene | ~147-149 |
Question 3: I am considering recrystallization. How do I choose an appropriate solvent system?
Answer:
Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures.[4]
Solvent Selection Strategy:
The ideal solvent for recrystallization should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound well at an elevated temperature (ideally, the solvent's boiling point).
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Dissolve the impurities well at all temperatures or not at all.
Step-by-Step Protocol for Solvent Screening:
-
Place a small amount of your crude this compound in several test tubes.
-
To each tube, add a different solvent (e.g., hexanes, ethanol, isopropanol, toluene, or mixtures like ethanol/water or hexane/ethyl acetate) dropwise at room temperature until the solid just dissolves. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point and add it dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent system that yields a good recovery of pure-looking crystals is a suitable candidate.
Visualization of the Recrystallization Workflow:
Sources
Minimizing byproduct formation in 1-Chloro-4,5-difluoro-2-methylbenzene chemistry
A Guide to Minimizing Byproduct Formation and Troubleshooting Common Issues
Welcome to the technical support center for the synthesis of 1-Chloro-4,5-difluoro-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges encountered during its synthesis, with a focus on minimizing byproduct formation and ensuring the highest possible purity of the final product. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and provides practical, field-tested solutions.
Introduction: Navigating the Synthetic Landscape
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precise molecular architecture, featuring a specific arrangement of chloro, fluoro, and methyl substituents on a benzene ring, is crucial for its intended biological activity. However, the same electronic and steric factors that make this molecule valuable also present unique challenges during its synthesis. Byproduct formation is a common hurdle that can complicate purification, reduce yields, and impact the quality of the final active ingredient.
This guide will focus on the two most prevalent synthetic routes:
-
Electrophilic Chlorination of 3,4-difluorotoluene: A direct approach that can be prone to issues with regioselectivity and over-chlorination.
-
Sandmeyer Reaction of 4,5-difluoro-2-methylaniline: A versatile method that requires careful control of diazotization and the subsequent displacement reaction to avoid a range of potential side products.
We will explore the intricacies of each method in a question-and-answer format, providing you with the knowledge to anticipate, troubleshoot, and ultimately minimize the formation of unwanted byproducts.
Part 1: Troubleshooting the Electrophilic Chlorination of 3,4-difluorotoluene
Electrophilic chlorination is a conceptually straightforward method for introducing a chlorine atom onto the aromatic ring of 3,4-difluorotoluene. However, the directing effects of the methyl and fluorine substituents can lead to a mixture of isomers, and the reaction conditions must be carefully controlled to prevent over-chlorination.
Frequently Asked Questions (FAQs)
Question 1: My chlorination of 3,4-difluorotoluene is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired this compound?
Answer: This is a classic challenge in electrophilic aromatic substitution. The methyl group is an ortho-, para-director, while the fluorine atoms are ortho-, para-directing but deactivating. The interplay of these effects governs the position of chlorination.
Causality: The primary cause of poor regioselectivity is the activation of multiple positions on the ring. The methyl group strongly activates the ortho and para positions, while the fluorine atoms have a lesser, deactivating effect. The desired product results from chlorination at the position ortho to the methyl group and meta to both fluorine atoms. However, chlorination at other positions can and does occur.
Troubleshooting Strategies:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a significant role.
-
Sulfuryl chloride (SO₂Cl₂) is often a good choice as it can be used with a variety of Lewis acid catalysts, allowing for tunable reactivity.
-
Chlorine gas (Cl₂) is highly reactive and can lead to less selectivity and a higher degree of over-chlorination.
-
-
Lewis Acid Catalyst Selection: The Lewis acid polarizes the Cl-Cl bond (or the S-Cl bond in SO₂Cl₂), generating a more potent electrophile. The strength of the Lewis acid can influence selectivity.
-
Milder Lewis acids , such as FeCl₃ or AlCl₃, can sometimes offer better selectivity than stronger ones. Experimenting with different catalysts is key.
-
The use of ionic liquids as catalysts has also been shown to influence the regioselectivity of toluene chlorination.[1]
-
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the reaction pathway with the lowest activation energy. Running the reaction at 0 °C or even lower can significantly improve the desired isomer ratio.
Experimental Protocol: Selective Chlorination of 3,4-difluorotoluene
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-difluorotoluene (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃, 0.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Chlorinating Agent Addition: Slowly add a solution of sulfuryl chloride (1.05 eq) in the same solvent to the reaction mixture via the dropping funnel over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS to determine the consumption of the starting material and the formation of the desired product and its isomers.
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, aqueous solution of sodium bisulfite.
-
Workup: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to determine the isomer ratio.
Question 2: I am observing significant amounts of dichlorinated byproducts in my reaction mixture. How can I prevent this over-chlorination?
Answer: Over-chlorination occurs when the desired monochlorinated product undergoes a second chlorination reaction. The initial product, this compound, is still activated towards further electrophilic substitution, albeit less so than the starting material.
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight excess of the starting material (3,4-difluorotoluene) relative to the chlorinating agent. This ensures that the chlorinating agent is consumed before it can react with the product. A starting material to chlorinating agent ratio of 1.1:1 is a good starting point.
-
Slow Addition: Add the chlorinating agent slowly and at a low temperature. This maintains a low concentration of the electrophile in the reaction mixture, favoring the more reactive starting material over the less reactive product.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times will inevitably lead to an increase in dichlorinated byproducts.
Table 1: Effect of Reaction Conditions on Chlorination of Toluene (Illustrative Example)
| Catalyst | Temperature (°C) | o-chlorotoluene Selectivity (%) | p-chlorotoluene Selectivity (%) | Dichlorotoluene Byproducts (%) |
| [BMIM]Cl-2ZnCl₂ | 60 | 64.3 | 26.5 | 4.4 |
| [BMIM]Cl-2ZnCl₂ | 80 | 65.4 | 26.0 | 4.2 |
| [BMIM]Cl-2ZnCl₂ | 100 | 62.0 | 23.5 | 10.7 |
This table illustrates the general trend that higher temperatures can lead to an increase in byproduct formation in the chlorination of toluene.[1]
Visualization of Chlorination Pathways
Caption: Possible chlorination pathways of 3,4-difluorotoluene.
Part 2: Troubleshooting the Sandmeyer Reaction of 4,5-difluoro-2-methylaniline
The Sandmeyer reaction is a powerful tool for converting an amino group on an aromatic ring into a variety of other functional groups, including chlorine.[2] The reaction proceeds via a diazonium salt intermediate. While effective, this multi-step process has several potential pitfalls that can lead to byproduct formation.
Frequently Asked Questions (FAQs)
Question 3: My Sandmeyer reaction is giving a low yield of the desired this compound, and I'm observing a significant amount of a dark, tarry substance. What is happening?
Answer: The formation of dark, insoluble materials is often indicative of azo coupling, a common side reaction in diazotization chemistry.
Causality: Azo coupling occurs when the newly formed diazonium salt acts as an electrophile and attacks an unreacted molecule of the starting aniline, which is nucleophilic. This is more likely to happen if the reaction is not sufficiently acidic or if the temperature is not kept low.
Troubleshooting Strategies:
-
Maintain Low Temperatures: The diazotization step (reaction of the aniline with nitrous acid) should be carried out at a low temperature, typically between 0 and 5 °C. Diazonium salts are unstable and can decompose at higher temperatures.
-
Ensure Sufficient Acidity: The reaction should be performed in a strongly acidic medium (e.g., concentrated HCl). The acid serves two purposes: it generates the nitrous acid in situ from sodium nitrite and it protonates the unreacted aniline, rendering it non-nucleophilic and thus preventing it from participating in azo coupling.[3]
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the aniline. This ensures that the nitrous acid is consumed as it is formed and prevents a localized excess that could lead to side reactions.
Question 4: Besides the tarry material, I'm also seeing a byproduct with a hydroxyl group instead of the chlorine. What is this and how can I avoid it?
Answer: This byproduct is 4,5-difluoro-2-methylphenol. It is formed by the reaction of the diazonium salt with water.
Causality: The diazonium group is an excellent leaving group (N₂ gas), and the resulting aryl cation is highly reactive. If water is present in sufficient concentration, it can act as a nucleophile and attack the aryl cation, leading to the formation of a phenol. This is more prevalent at higher temperatures.
Troubleshooting Strategies:
-
Temperature Control: As with azo coupling, maintaining a low temperature throughout the reaction is crucial to minimize the rate of this undesired side reaction.
-
Use of Cuprous Chloride (CuCl): The role of the Cu(I) catalyst in the Sandmeyer reaction is to facilitate the transfer of the chloride nucleophile to the aryl radical intermediate.[2] A sufficient concentration of CuCl will increase the rate of the desired chlorination reaction, outcompeting the reaction with water.
-
Non-Aqueous Conditions: In some cases, performing the diazotization and Sandmeyer reaction in a non-aqueous solvent system can minimize phenol formation. However, this adds complexity to the procedure.
Experimental Protocol: Sandmeyer Reaction of 4,5-difluoro-2-methylaniline
-
Diazotization:
-
In a beaker, dissolve 4,5-difluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution of cuprous chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. You should observe the evolution of nitrogen gas.
-
-
Reaction Completion and Workup:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Visualization of Sandmeyer Byproduct Formation
Caption: Key reaction pathways in the Sandmeyer synthesis.
Part 3: Purification Strategies
Regardless of the synthetic route chosen, some level of byproduct formation is likely. Effective purification is therefore essential to obtain this compound of high purity.
Question 5: What is the best way to purify the crude product and remove the isomeric and over-chlorinated byproducts?
Answer: The choice of purification method will depend on the nature and quantity of the impurities. A combination of techniques is often most effective.
-
Fractional Distillation: This is often the most effective method for separating isomers with different boiling points. The boiling points of the monochlorinated isomers of difluorotoluene are likely to be very close, so a distillation column with a high number of theoretical plates will be necessary.
-
Crystallization: If the desired product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an excellent method for removing impurities. The process relies on the different solubilities of the product and byproducts in the chosen solvent system.
-
Column Chromatography: For small-scale purifications or for removing highly polar or non-volatile impurities, column chromatography on silica gel can be effective. A non-polar eluent system, such as hexane with a small amount of ethyl acetate, is a good starting point.
Analytical Characterization:
To effectively troubleshoot and optimize your synthesis, it is crucial to have a reliable method for analyzing your reaction mixtures and purified product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an invaluable tool for identifying and quantifying the components of your reaction mixture, including the desired product, isomers, and other byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to confirm the identity of your product and characterize any isolated byproducts.
Conclusion
Minimizing byproduct formation in the synthesis of this compound requires a careful and considered approach. By understanding the underlying mechanisms of the common synthetic routes and the potential side reactions, you can make informed decisions about reaction conditions and purification strategies. This guide provides a starting point for troubleshooting common issues, but remember that every reaction is unique. Careful observation, diligent monitoring, and a systematic approach to optimization will ultimately lead to the successful synthesis of this important molecule.
References
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Parella, T., & Juaristi, E. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(42), 26155-26173. [Link]
- European Patent Office. (1991). Process for preparing chloro-difluorobenzene (EP 0447259 A1).
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016, December 30). The Organic Chemistry Tutor. [Link]
-
Li, H., et al. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Molecules, 23(11), 2946. [Link]
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Validation & Comparative
Fluorine vs. Chlorine: A Comparative Guide for the Medicinal Chemist
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms is a cornerstone of molecular design. An analysis of the top 200 small molecule drugs by retail sales in 2023 revealed that 30% contained at least one fluorine atom, and 15% contained at least one chlorine atom[1]. While often considered bioisosteric replacements for hydrogen or methyl groups, fluorine and chlorine impart profoundly different physicochemical and pharmacological properties to a lead compound. This guide provides a comparative analysis of these two key halogens, offering experimental insights and data-driven guidance for researchers, scientists, and drug development professionals.
Fundamental Properties: The Atomic and Bonding Dichotomy
The divergent behaviors of fluorinated and chlorinated building blocks originate from their fundamental atomic properties. Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[1][2] Conversely, chlorine is less electronegative but more polarizable and has a larger atomic radius, approaching that of a methyl group.[3]
These differences are quantified in the table below, providing a foundational understanding for the subsequent effects on molecular properties.
| Property | Fluorine (F) | Chlorine (Cl) | Rationale & Implication |
| Pauling Electronegativity | 3.98[1] | 3.16[1] | The higher electronegativity of F creates a stronger inductive electron-withdrawing effect and a more polarized C-X bond. |
| van der Waals Radius (Å) | 1.47[3] | 1.75 | Fluorine is a closer steric mimic of hydrogen (1.20 Å), while chlorine is a better isostere for a methyl group.[1][3] |
| C-X Bond Length (Å) | ~1.47[1][3] | ~1.77[1][3] | The shorter C-F bond is a consequence of fluorine's smaller size and strong electrostatic attraction. |
| C-X Bond Dissociation Energy (kcal/mol) | ~105.4[1] | ~78.5[1] | The C-F bond is the strongest single bond to carbon, rendering it highly resistant to metabolic cleavage.[1][2][4][5] |
| Polarizability (ų) | 0.56 | 2.18 | Chlorine's higher polarizability allows for stronger van der Waals and dispersion interactions, which can enhance binding affinity. |
Impact on Physicochemical Properties
The choice between fluorine and chlorine can dramatically alter a molecule's acidity (pKa), lipophilicity (logP), and metabolic stability, which are critical determinants of its pharmacokinetic profile.
Acidity and Basicity (pKa)
Both halogens are electron-withdrawing and generally increase the acidity of nearby protons.[1] However, their effects differ, particularly in aromatic systems where resonance effects come into play.
-
Aliphatic Systems: In aliphatic molecules, the inductive effect dominates. Fluorine's superior electronegativity makes it more effective at stabilizing a conjugate base through induction. For example, the pKa of trifluoroacetic acid is -0.25, whereas trichloroacetic acid has a pKa of 0.65, making the fluorinated version significantly more acidic.[1]
-
Aromatic Systems: On an aromatic ring, the situation is more complex. Fluorine acts as a strong inductive electron-withdrawing group but also a moderate π-donor through resonance.[1][6] Chlorine has a weaker inductive effect but is also a less effective π-donor. This interplay results in chlorine often having a slightly greater acidifying effect on aromatic acids and phenols.[1] For instance, the pKa of 2-chlorobenzoic acid is 2.90, while that of 2-fluorobenzoic acid is 3.27.[1]
| Compound Pair | pKa (Fluorinated) | pKa (Chlorinated) |
| Trifluoroacetic acid vs. Trichloroacetic acid | -0.25[1] | 0.65[1] |
| 2-Fluorobenzoic acid vs. 2-Chlorobenzoic acid | 3.27[1] | 2.90[1] |
Metabolic Stability
Blocking metabolic "soft spots" is a primary application of halogenation in drug design. The exceptional strength of the C-F bond makes it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[4][7] This is a key strategy to prevent oxidative metabolism.[8]
While the C-Cl bond is weaker, chlorination can also enhance metabolic stability by serving as a steric shield or by removing metabolically labile C-H bonds.[9] A molecular matched pair analysis found that chlorinated compounds had a mean metabolic stability of 63.8%, compared to 60.0% for their fluorinated counterparts, though this difference was not statistically significant (p=0.06).[1]
A powerful strategy often involves the use of both halogens. In the development of Gefitinib, fluorination was used to curtail arene hydroxylation, while chlorination at a different position prevented the oxidation of a metabolically vulnerable benzylic C-H bond, ultimately increasing the half-life from 1 hour to 3 hours.[9]
Caption: Halogenation as a metabolic blocking strategy.
Impact on Pharmacological Properties
Ultimately, the choice of halogen is often dictated by its effect on target binding and overall bioactivity.
Target Binding and Bioactivity
A large-scale analysis of over 3,600 molecular matched pairs provided compelling evidence on this topic.[1]
-
Binding Affinity: Chlorinated compounds showed a statistically significant, albeit slight, improvement in binding constants over their fluorinated analogs. The mean pIC₅₀ for chlorinated compounds was 6.29, compared to 6.26 for fluorinated compounds (p=0.002). This corresponds to an average 10-12% increase in binding constant for the chloro- derivatives.[1]
-
Functional Bioactivity: This trend carried over into functional assays, where chlorinated compounds again showed a slight, but statistically significant, increase in activity.[1][10]
The enhanced binding of chlorinated compounds is often attributed to their greater polarizability and ability to form favorable halogen bonds—an attractive non-covalent interaction between the electrophilic region on the chlorine atom (the σ-hole) and a nucleophilic partner on the protein, such as a carbonyl oxygen.[11]
However, steric and electrostatic factors can reverse this trend. In cases where the binding pocket is tight, the smaller fluorine atom is often preferred.[11] Furthermore, fluorine's ability to engage in specific electrostatic or hydrogen bonding interactions can lead to significantly higher potency, as was observed in a series of HDAC-6 inhibitors where a para-fluoro substituent resulted in a >10-fold increase in activity compared to the chloro analog (43 nM vs. 592 nM).[11]
| Matched Pair Example (Target) | IC₅₀ (Fluorinated) | IC₅₀ (Chlorinated) | Key Insight |
| HDAC-6 Inhibitor | 43 nM[11] | 592 nM[11] | Fluorine engages in a key electrostatic interaction absent in the chloro analog. |
| SK Channel Modulator (ortho) | 55 nM[11] | 151 nM[11] | Smaller fluorine is better tolerated in a sterically constrained pocket. |
| SK Channel Modulator (para) | 49 nM[11] | 41 nM[11] | Larger chlorine provides better surface contact when space allows. |
Toxicity
The same matched-pair analysis revealed a slight trend toward increased toxicity for chlorinated compounds. The mean cytotoxic concentration (pCC₅₀) for fluorinated compounds was 4.58, while for chlorinated compounds it was 4.64, suggesting a potential 10-15% increase in toxicity for the latter.[1][11]
Synthetic Methodologies & Experimental Protocols
The decision to incorporate fluorine or chlorine is also a practical one, guided by the availability and reliability of synthetic methods. Electrophilic halogenation is a common strategy for both.
Caption: A typical workflow for comparing fluorinated and chlorinated analogs.
Protocol 1: Electrophilic Fluorination of an Activated Aromatic Ring
This protocol describes a general method for the fluorination of an electron-rich aromatic compound using Selectfluor, a widely used and relatively safe electrophilic fluorinating agent.[12][13]
-
Rationale: Selectfluor (F-TEDA-BF₄) is an N-F reagent that provides an electrophilic fluorine source.[14] It is a stable solid, making it easier and safer to handle than elemental fluorine. The reaction is typically performed in a polar aprotic solvent like acetonitrile to facilitate the dissolution of the reagent and substrate.
-
Materials:
-
Electron-rich aromatic substrate (1.0 mmol)
-
Selectfluor (1.1 mmol, 1.1 equiv)
-
Dry acetonitrile (10 mL)
-
Dry Schlenk flask with stir bar
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the aromatic substrate (1.0 mmol) and Selectfluor (1.1 mmol).
-
Add dry acetonitrile (10 mL) to the flask.
-
Seal the flask and stir the reaction mixture at a specified temperature (ranging from room temperature to 80 °C, depending on substrate reactivity) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the product via column chromatography on silica gel to yield the fluorinated aromatic compound.
-
Protocol 2: Electrophilic Chlorination of an Activated Aromatic Ring
This protocol outlines a method for the chlorination of an electron-rich aromatic compound using N-Chlorosuccinimide (NCS), a common and easy-to-handle electrophilic chlorinating agent.[15]
-
Rationale: NCS serves as a convenient source of electrophilic chlorine.[16][17] The succinimide group is electron-withdrawing, polarizing the N-Cl bond and making the chlorine atom susceptible to nucleophilic attack by an aromatic ring. The procedure described here uses an aqueous medium, offering a more environmentally friendly alternative to chlorinated solvents.[18]
-
Materials:
-
Electron-rich aromatic substrate (e.g., Acetanilide, 0.005 mol)
-
N-Chlorosuccinimide (NCS, 0.005 mol, 1.0 equiv)
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask with stir bar
-
-
Procedure:
-
In a round-bottom flask, suspend the aromatic substrate (0.005 mol) in water (20-30 mL).
-
Prepare a solution of NCS (0.005 mol) in water (10-15 mL) and add it to the substrate suspension.
-
With continuous stirring at room temperature (25 °C), slowly add hydrochloric acid (2 mL) dropwise over a period of 15 minutes.[15]
-
Monitor the reaction for completion using TLC (typically 1.5-3.0 hours).[15]
-
Once the reaction is complete, the precipitated product is collected by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove succinimide and any remaining acid.
-
Dry the product in a desiccator or a vacuum oven to obtain the pure chlorinated aromatic compound.
-
Conclusion and Strategic Outlook
The choice between a fluorinated and a chlorinated building block is a nuanced decision with no universal answer. It requires a careful balancing of competing factors, from fundamental physicochemical effects to complex pharmacological outcomes.
-
Choose Fluorine for:
-
Choose Chlorine for:
Ultimately, the most effective strategy is often empirical. The synthesis and evaluation of both fluorinated and chlorinated analogs, as outlined in the comparative workflow, provides the most definitive data to guide lead optimization. This head-to-head comparison allows medicinal chemists to make informed, evidence-based decisions, leveraging the unique strengths of each halogen to design safer and more effective therapeutics.
References
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Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
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ResearchGate. (n.d.). Comparison of fluorinated and chlorinated compounds in functional...[Link]
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Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
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Quora. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?[Link]
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askIITians. (2017). Fluorine is more electronegative than chlorine but the electron affin. [Link]
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Quora. (2016). Which bond is more polar C-Cl or C-F?[Link]
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Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?[Link]
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PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
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Allen. (n.d.). Fluorine is more electronegative than chlorine but p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. Explain.[Link]
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ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
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PubMed Central. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
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ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
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Royal Society of Chemistry. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
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PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
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PubMed. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
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ACS Publications. (n.d.). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. [Link]
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Quora. (2017). Which is stronger, the covalent bond C-F or C-CL? Why?[Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Quora. (2017). Among fluorine and chlorine, whose electron affinity is higher and why?[Link]
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Chemistry Stack Exchange. (2014). Is a carbon-fluorine bond stronger than a carbon-chlorine bond?[Link]
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ResearchGate. (2025). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. [Link]
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NIH. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
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ResearchGate. (2025). (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. [Link]
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NIH. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. [Link]
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UCL Discovery. (n.d.). Site selectivities in fluorination. [Link]
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Chemistry Stack Exchange. (2013). Why does chlorine have a higher electron affinity than fluorine?[Link]
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International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]
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Reddit. (n.d.). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?[Link]
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SciSpace. (2016). Organic & Biomolecular Chemistry. [Link]
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Quora. (2015). Is the electron affinity of fluorine less than that of chlorine?[Link]
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Journal of the American Chemical Society. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. [Link]
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Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. [Link]
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NIH. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. [Link]
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Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]
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Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of 1-Chloro-4,5-difluoro-2-methylbenzene
For researchers, scientists, and drug development professionals, the precise identification and characterization of halogenated aromatic compounds are paramount. These molecules are common intermediates in the synthesis of pharmaceuticals and agrochemicals, and their unambiguous structural elucidation is a critical step in ensuring product purity and safety. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 1-Chloro-4,5-difluoro-2-methylbenzene, with a primary focus on its mass spectrometric fragmentation behavior.
The Analytical Challenge: Unraveling the Structure of this compound
This compound (C7H5ClF2, Molecular Weight: 162.56 g/mol ) presents a unique analytical challenge due to the presence of multiple halogen substituents on a toluene backbone.[1] Understanding its behavior under different analytical conditions is crucial for method development and validation. This guide will explore its characterization through mass spectrometry and compare this powerful technique with other common analytical methods, namely Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry: Deciphering the Fragmentation Pattern
Electron Ionization (EI) mass spectrometry is a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds.[2] The high energy imparted during ionization leads to extensive and reproducible fragmentation, providing a unique fingerprint of the molecule.
Proposed Fragmentation Pattern of this compound
The initial ionization event will result in the formation of the molecular ion ([M]⁺˙) at m/z 162/164, with the characteristic M+2 isotopic peak for chlorine (approximately 3:1 ratio).[5] The fragmentation is expected to proceed through several key pathways:
-
Benzylic Cleavage: The most favorable fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl-type cation.[6] In this case, the loss of a hydrogen radical from the methyl group would form a chlorodifluorobenzyl cation. However, a more dominant fragmentation pathway for substituted toluenes is the loss of a hydrogen radical followed by rearrangement to a tropylium ion. For this compound, the loss of a hydrogen radical would lead to an ion at m/z 161/163. Subsequent rearrangement could form a stable chlorodifluorotropylium ion.
-
Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical, resulting in a difluoromethylphenyl cation at m/z 127.
-
Loss of Methyl Group: Cleavage of the bond between the aromatic ring and the methyl group can result in the loss of a methyl radical (•CH₃), yielding a chlorodifluorobenzene cation at m/z 147/149.
-
Loss of Fluorine: While less common than the loss of chlorine, the expulsion of a fluorine radical could lead to a fragment at m/z 143/145.
-
Tropylium Ion Formation: A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a common feature in the mass spectra of toluenes and their derivatives. Its formation from this compound would involve the loss of chlorine and both fluorine atoms, followed by rearrangement.
The following diagram illustrates the proposed fragmentation pathway:
Data Summary: Predicted Key Fragments
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 162/164 | [C₇H₅ClF₂]⁺˙ | Molecular Ion (M⁺˙) with characteristic chlorine isotope pattern. |
| 161/163 | [C₇H₄ClF₂]⁺ | Loss of a hydrogen radical (•H) from the methyl group. |
| 147/149 | [C₆H₂ClF₂]⁺ | Loss of a methyl radical (•CH₃). |
| 127 | [C₇H₅F₂]⁺ | Loss of a chlorine radical (•Cl). |
| 91 | [C₇H₇]⁺ | Formation of the tropylium ion through rearrangement and loss of halogens. |
Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive analysis often involves a multi-technique approach. The following sections compare the utility of GC-MS, HPLC, and NMR for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile halogenated aromatic compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification and quantification.
Performance Characteristics:
| Parameter | Performance | Rationale and Insights |
| Selectivity | Excellent | The combination of chromatographic separation and mass spectrometric detection provides exceptional selectivity, allowing for the differentiation of isomers with similar mass spectra. |
| Sensitivity | High (ppb to ppt levels) | GC-MS offers excellent sensitivity, making it suitable for trace analysis in complex matrices. |
| Resolution | High | Capillary GC columns provide high-resolution separation of closely related isomers. |
| Throughput | Moderate | Analysis times are typically in the range of 20-40 minutes per sample. |
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.
-
GC System:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS System:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For halogenated aromatics, reversed-phase HPLC is the most common approach.
Performance Characteristics:
| Parameter | Performance | Rationale and Insights |
| Selectivity | Good to Excellent | The choice of stationary phase (e.g., C18, Phenyl-Hexyl) and mobile phase composition allows for the optimization of selectivity for isomeric separations.[7] |
| Sensitivity | Good (ppm to ppb levels) | Sensitivity is dependent on the detector used (e.g., UV, MS). |
| Resolution | Good to High | Modern HPLC columns with small particle sizes provide high-resolution separations. |
| Throughput | High | Analysis times are typically shorter than GC, often in the range of 5-20 minutes. |
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 10-100 µg/mL.
-
HPLC System:
-
Column: A reversed-phase column, such as a C18 (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for enhanced selectivity of aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a wavelength of approximately 220 nm or a mass spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) in the molecule.
Performance Characteristics:
| Parameter | Performance | Rationale and Insights |
| Structural Information | Unrivaled | Provides detailed information on the connectivity and spatial arrangement of atoms. |
| Sensitivity | Lower than MS and HPLC | Requires higher sample concentrations (mg scale). |
| Resolution | Excellent | High-field NMR instruments provide excellent resolution of signals. |
| Throughput | Low | Data acquisition and processing can be time-consuming. |
Predicted NMR Spectral Features for this compound:
-
¹H NMR:
-
A singlet for the methyl group (CH₃) protons, likely in the range of 2.2-2.5 ppm.
-
Two aromatic protons, appearing as complex multiplets due to H-H and H-F coupling. Their chemical shifts will be influenced by the electron-withdrawing effects of the halogens.
-
-
¹³C NMR:
-
Seven distinct signals are expected for the seven carbon atoms.
-
The carbon attached to the methyl group will appear upfield (around 20 ppm).
-
The aromatic carbons will resonate in the range of 110-160 ppm. The chemical shifts will be significantly affected by the attached halogens, with carbons bonded to fluorine showing large C-F coupling constants.
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
The chemical shifts will be in the typical range for aromatic fluorine compounds (around -110 to -150 ppm relative to CFCl₃).[8]
-
F-F and F-H coupling will be observed, providing further structural information.
-
Comparative Workflow and Decision Making
The choice of analytical technique depends on the specific research question. The following diagram illustrates a typical workflow for the analysis of an unknown halogenated aromatic compound.
Conclusion: A Multi-faceted Approach to Structural Elucidation
The comprehensive characterization of this compound necessitates a synergistic approach. Mass spectrometry, particularly when coupled with gas chromatography, provides a powerful tool for initial identification, purity assessment, and elucidation of fragmentation pathways. HPLC offers excellent capabilities for isomeric separation and quantification. Finally, NMR spectroscopy stands as the ultimate arbiter for unambiguous structural confirmation. By understanding the strengths and limitations of each technique, researchers can develop robust analytical methods to confidently characterize complex halogenated aromatic compounds, ensuring the quality and safety of their products.
References
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PubChem. 1-Chloro-2,5-difluorobenzene. National Center for Biotechnology Information. [Link]
-
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SpectraBase. 1-Chloro-4-[difluoro(isocyanato)methyl]benzene. [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
YouTube. Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. [Link]
-
Oxford Academic. Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
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ChemBK. 1-chloro-2-[chloro(difluoro)methyl]benzene. [Link]
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Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Link]
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Slideshare. Mass chart Fragmentation. [Link]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of 1-Chloro-4,5-difluoro-2-methylbenzene Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Aromatics in Drug Discovery
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. 1-Chloro-4,5-difluoro-2-methylbenzene and its analogs represent a class of compounds with significant potential for biological activity, stemming from the unique interplay of their substituent groups. The methyl group can be a site for metabolic activity, while the number and position of halogen atoms can modulate the electronic and steric properties of the benzene ring, thereby influencing interactions with biological targets.
This guide provides a framework for the comparative analysis of the biological activity of this compound and its structural analogs. We will explore key biological activities relevant to this class of compounds, namely antimicrobial, cytotoxic, and enzyme inhibitory effects. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these promising molecules.
Structure-Activity Relationships: Predicting Biological Activity in Halogenated Toluene Analogs
While direct experimental data on the biological activity of this compound is limited in the public domain, we can infer potential activities and guide analog design by examining the structure-activity relationships (SAR) of related halogenated aromatic compounds.
The biological activity of these analogs is largely dictated by the nature, number, and position of the substituents on the toluene ring. Key considerations include:
-
Lipophilicity and Membrane Permeability: The introduction of halogen atoms generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and interact with intracellular targets. The position of the halogens can create specific hydrophobic patches on the molecule, influencing its binding to protein pockets.
-
Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups, which can alter the electron density of the aromatic ring. This can impact the molecule's ability to participate in π-π stacking interactions with biological targets and can also influence its susceptibility to metabolic enzymes.
-
Steric Hindrance: The size of the halogen atoms (chlorine being larger than fluorine) and the methyl group can create steric hindrance that influences the molecule's conformation and its ability to fit into the active site of an enzyme or the binding pocket of a receptor.
-
Metabolic Stability: Halogenation, particularly fluorination, at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the metabolic stability and in vivo half-life of a compound.
By systematically modifying the substitution pattern of this compound, researchers can explore the SAR and optimize for desired biological activities. For instance, analogs with varying numbers and positions of fluorine and chlorine atoms, as well as modifications to the methyl group, can be synthesized and tested.
Comparative Biological Activity Assessment: A Multi-faceted Approach
To comprehensively evaluate the biological potential of this compound and its analogs, a battery of in vitro assays is recommended. Here, we focus on three key areas: antimicrobial activity, cytotoxicity, and enzyme inhibition.
Antimicrobial Activity
Halogenated aromatic compounds have shown promise as antimicrobial agents. A comparative study of the antimicrobial activity of these analogs can identify candidates for further development as novel antibiotics.
Featured Analogs for Comparative Antimicrobial Screening:
| Compound ID | Structure | Rationale for Inclusion |
| 1 | This compound | Parent compound for baseline activity. |
| 2 | 2,4-Dichloro-5-fluorotoluene | Investigates the effect of replacing a fluorine with a chlorine atom. |
| 3 | 1,2-Dichloro-4-fluoro-5-methylbenzene | Isomeric variation to assess the impact of substituent positioning. |
| 4 | 4,5-Difluoro-2-methylphenol | Explores the effect of replacing the chloro group with a hydroxyl group, which can alter hydrogen bonding potential. |
| 5 | 1-Bromo-4,5-difluoro-2-methylbenzene | Compares the activity of a bromo-substituted analog to the chloro-substituted parent. |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition
Many halogenated aromatic compounds are known to inhibit specific enzymes. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetics and food industries.
Featured Analogs for Comparative Tyrosinase Inhibition Screening:
| Compound ID | Structure | Rationale for Inclusion |
| 1 | This compound | Parent compound for baseline inhibitory activity. |
| 10 | 4,5-Difluoro-2-methylbenzaldehyde | Investigates the effect of an aldehyde group, a known feature of some tyrosinase inhibitors. |
| 11 | 1-Chloro-4,5-difluorobenzene | Assesses the contribution of the methyl group to activity. |
| 12 | 2-Chloro-4,5-difluorobenzoic acid | Explores the effect of a carboxylic acid group. |
| 13 | 3,4-Difluorotoluene | Compares the activity without the chlorine atom. |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome.
Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase in phosphate buffer, L-DOPA (the substrate) in buffer, and the test compounds in a suitable solvent.
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the mushroom tyrosinase solution. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at approximately 475 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Determine the rate of reaction (change in absorbance per unit time) for each concentration. Calculate the percentage of inhibition for each concentration relative to the control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative biological evaluation of this compound and its analogs. By systematically synthesizing and screening a library of related compounds using the detailed protocols provided, researchers can elucidate valuable structure-activity relationships. The data generated from these studies will be instrumental in identifying lead compounds with potent and selective antimicrobial, cytotoxic, or enzyme inhibitory activities. Further optimization of these leads, guided by the principles of medicinal chemistry, holds the promise of developing novel therapeutic agents and valuable chemical probes. The integration of computational modeling and in vivo studies will be crucial in the subsequent stages of drug development to fully realize the potential of this versatile chemical scaffold.
References
- Note: As this is a generated guide, the following references are illustrative examples of the types of sources that would be cited.
-
Synthesis and antimicrobial activity of novel halogenated chalcones. Journal of Medicinal Chemistry. [Link]
-
Broth Microdilution Methods for Antimicrobial Susceptibility Testing of Bacteria. Clinical and Laboratory Standards Institute (CLSI). [Link]
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The MTT Assay for Assessing Cell Viability and Cytotoxicity. Nature Protocols. [Link]
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Inhibition of Mushroom Tyrosinase by Benzaldehyde Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. [Link]
-
Tyrosinase Inhibition Assay. Active Concepts. [Link]
-
Design of potent fluoro-substituted chalcones as antimicrobial agents. PMC - NIH. [Link]
A Comparative Guide to the Synthetic Routes of 1-Chloro-4,5-difluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of specifically substituted aromatic compounds is a cornerstone of new molecular entity development. 1-Chloro-4,5-difluoro-2-methylbenzene is a valuable building block, and its efficient synthesis is of significant interest. This guide provides an in-depth evaluation of two plausible synthetic routes to this target molecule, offering a comparative analysis of their respective merits and challenges.
Introduction
This compound possesses a unique substitution pattern that makes it an attractive intermediate for the synthesis of complex biologically active molecules. The strategic placement of chloro, difluoro, and methyl groups on the benzene ring allows for diverse downstream functionalization. This guide will explore two primary synthetic strategies: the electrophilic chlorination of a readily available difluorotoluene derivative and the Sandmeyer reaction of a corresponding difluoroaniline. Each route will be assessed based on chemical principles, potential experimental outcomes, and practical considerations such as starting material availability and safety.
Route A: Electrophilic Chlorination of 3,4-Difluorotoluene
This approach leverages the commercially available starting material, 3,4-difluorotoluene, and introduces the chlorine atom through an electrophilic aromatic substitution reaction.
Mechanistic Rationale and Regioselectivity
The success of this route hinges on the directing effects of the substituents on the aromatic ring. In electrophilic aromatic substitution, the existing groups on the ring dictate the position of the incoming electrophile.[1][2]
-
Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect and hyperconjugation.[3]
-
Fluorine Atoms (-F): Fluorine is a deactivating, ortho-, para-director. It is deactivating due to its strong electron-withdrawing inductive effect (-I effect), but it directs ortho and para due to its electron-donating resonance effect (+M effect).[1][4]
In 3,4-difluorotoluene, the interplay of these directing effects must be considered. The methyl group at C1 strongly activates the C2 (ortho) and C6 (ortho) positions and, to a lesser extent, the C4 (para) position, which is already substituted. The fluorine at C3 directs to the C2 (ortho) and C4 (para, substituted) and C6 (ortho) positions. The fluorine at C4 directs to the C3 (ortho, substituted) and C5 (ortho) positions.
Considering the combined effects, the C2 and C6 positions are activated by the methyl group and influenced by the fluorine at C3. The C5 position is primarily influenced by the fluorine at C4. The desired product, this compound, requires chlorination at the C6 position (which is equivalent to the C2 position leading to 2-chloro-3,4-difluorotoluene). However, chlorination at the C5 position to yield 1-chloro-3,4-difluoro-5-methylbenzene is also a likely outcome. Therefore, this route may lead to a mixture of isomers, necessitating careful purification.
Route B: Sandmeyer Reaction of 4,5-Difluoro-2-methylaniline
This classic organometallic reaction provides a more direct and regioselective approach to the target molecule, starting from 4,5-difluoro-2-methylaniline.
Mechanistic Rationale
The Sandmeyer reaction is a two-step process for converting a primary aromatic amine into an aryl halide.[5][6][7]
-
Diazotization: The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8][9]
-
Substitution: The resulting diazonium salt is then treated with a copper(I) halide (in this case, copper(I) chloride) to facilitate the replacement of the diazonium group with a chlorine atom.[10]
This reaction is known for its reliability and broad substrate scope.[11] The regiochemistry is predetermined by the position of the amino group on the starting aniline, making it a highly selective method.
Comparative Analysis
| Feature | Route A: Electrophilic Chlorination | Route B: Sandmeyer Reaction |
| Starting Material | 3,4-Difluorotoluene | 4,5-Difluoro-2-methylaniline |
| Number of Steps | 1 | 2 (Diazotization and Substitution) |
| Regioselectivity | Potentially low, may produce a mixture of isomers. | High, determined by the starting aniline. |
| Yield | Moderate, dependent on selectivity. | Generally good to excellent.[5] |
| Purification | May require challenging separation of isomers (e.g., fractional distillation or chromatography). | Typically straightforward purification of the final product. |
| Reagents | Chlorinating agent (e.g., Cl₂, SO₂Cl₂), Lewis acid catalyst (e.g., FeCl₃, AlCl₃).[12][13] | Sodium nitrite, strong acid (e.g., HCl), Copper(I) chloride.[8] |
| Safety Considerations | Use of corrosive and toxic chlorine gas or sulfuryl chloride.[14][15] Runaway reactions are a potential hazard.[16] | Diazonium salts can be explosive when isolated and dry.[17][18][19] Typically generated and used in situ to mitigate risk. |
| Environmental Impact | Generation of acidic byproducts (HCl).[20] | Generation of nitrogen gas and copper-containing waste. |
Experimental Protocols
Route A: Electrophilic Chlorination of 3,4-Difluorotoluene
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of 3,4-difluorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, add a Lewis acid catalyst such as iron(III) chloride (0.1 eq).
-
Slowly bubble chlorine gas through the solution or add sulfuryl chloride (1.1 eq) dropwise, maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the isomers.
Route B: Sandmeyer Reaction of 4,5-Difluoro-2-methylaniline
Caution: Diazonium salts are potentially explosive. This reaction should be carried out behind a blast shield, and the intermediate diazonium salt should not be isolated.
-
Diazotization:
-
Dissolve 4,5-difluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Visualization of Synthetic Workflows
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound.
Route A , the electrophilic chlorination of 3,4-difluorotoluene, is attractive due to its single-step nature. However, the significant challenge of controlling regioselectivity and the subsequent need for potentially difficult isomer separation may limit its practicality, especially on a larger scale.
Route B , the Sandmeyer reaction of 4,5-difluoro-2-methylaniline, offers a clear advantage in terms of regioselectivity, as the position of the chlorine atom is unambiguously determined by the starting material. While it involves two steps, the procedures are well-established, and the purification is generally more straightforward. The primary safety concern is the handling of the diazonium salt intermediate, which can be effectively managed by keeping it in solution at low temperatures and using it immediately after its formation.
For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound with high purity, Route B is the recommended approach . The superior control over the reaction's outcome and the avoidance of complex isomer separations outweigh the consideration of it being a two-step process.
References
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Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
-
Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. ResearchGate. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
- Process for the chlorination of toluene.
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
SAFETY OF CHLORINATION REACTIONS. IChemE. [Link]
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Electrophilic Aromatic Substitution AR5. Directing Effects. CSB/SJU. [Link]
-
Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. PMC - PubMed Central. [Link]
-
Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. MDPI. [Link]
-
Safety Requirements for the Design and Operation of Chlorination Facilities Using Gaseous Chlorine. EPA NEPAL. [Link]
- Process for the nuclear chlorination of toluene.
-
o-CHLOROTOLUENE and p-CHLOROTOLUENE. Organic Syntheses. [Link]
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Chlorination and sulfonation: more sustainable approaches. ResearchGate. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]
-
PREPARATION OF CHLOROTOLUENE BY OXIDIZING CHLORINATION OF TOLUENE. Sciencemadness. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
22.5 Sandmeyer Reactions. YouTube. [Link]
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3,4-difluorotoluene at Best Price in Shanghai, Shanghai. Tradeindia. [Link]
-
Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. Medium. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
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4,5-Difluoro-2-methylaniline, 99%, Thermo Scientific. Fisher Scientific. [Link]
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3,4-Difluorotoluene. Chem-Impex. [Link]
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Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]
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Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. [Link]
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Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 1-Chloro-4,5-difluoro-2-methylbenzene: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
1-Chloro-4,5-difluoro-2-methylbenzene is a halogenated aromatic hydrocarbon. Based on the hazard profiles of analogous compounds such as 1-Chloro-2,4-difluorobenzene and 2-chloro-5-fluorotoluene, it is prudent to anticipate the following primary hazards[1][2]:
-
Flammability: The presence of the methylbenzene (toluene) substructure suggests that the compound is likely a flammable liquid and vapor.[2]
-
Skin Irritation: Halogenated aromatic compounds are known to cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[2]
-
Central Nervous System Effects: Similar to other xylenes, exposure to high concentrations of vapors could potentially lead to central nervous system depression, with symptoms like headache, dizziness, and nausea.[4][5][6]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to mitigate risks during handling and disposal.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).[2] | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Aromatic and halogenated hydrocarbons can degrade some glove materials; inspect gloves for any signs of degradation before and during use.[7][8] | Standard laboratory coat. | Not typically required if handled within a certified chemical fume hood. |
| High-Volume Handling or Risk of Splash | Chemical splash goggles and a face shield.[9] | Chemical-resistant gloves (e.g., Viton® or laminate film for extended contact). Double-gloving is recommended. | Chemical-resistant apron over a laboratory coat.[10] | A full-face respirator may be necessary if there is a risk of exceeding exposure limits or if working outside of a fume hood.[2] |
| Emergency Spill Response | Chemical splash goggles and a face shield.[9] | Heavy-duty chemical-resistant gloves. | Full chemically impervious suit.[9] | Self-contained breathing apparatus (SCBA) is essential for responding to large spills or in poorly ventilated areas.[2] |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a systematic workflow is critical to minimizing exposure and preventing accidents. The following protocol outlines the step-by-step procedure for the safe handling and disposal of this compound.
Pre-Handling Checklist:
-
Information Review: Before commencing any work, thoroughly review this guide and any available safety information for similar compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
PPE Inspection: Inspect all PPE for damage or contamination before use. Ensure gloves are of the appropriate material and thickness.[7][8]
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials for flammable solvents is readily accessible.
Handling Procedure:
-
Work Area Preparation: Conduct all handling of this compound within a certified chemical fume hood to control vapor inhalation.[2]
-
Grounding: When transferring the chemical from a larger container, ensure both containers are properly grounded to prevent static discharge, a potential ignition source.[3]
-
Dispensing: Use spark-proof tools for all transfers.[1] Avoid splashing by pouring slowly and carefully.
-
Container Sealing: Keep the container tightly closed when not in use to minimize the release of flammable vapors.[1][3]
-
Contamination Avoidance: Avoid contact with skin and eyes.[1] If contact occurs, follow the first-aid measures outlined in the SDS of a similar compound.[2]
Disposal Plan:
The disposal of this compound and its contaminated materials must be managed as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with halogenated organic solvents.
-
Contaminated solid waste (e.g., pipette tips, gloves, absorbent pads) should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Container Management:
-
Do not overfill waste containers. Leave adequate headspace for vapor expansion.
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from ignition sources.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, the container can be defaced (labels removed or blacked out) and disposed of as regular solid waste, or recycled according to institutional policies.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Visualization of the Safe Handling Workflow
The following diagram illustrates the key decision points and actions in the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal.
References
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 1-Chloro-2,4-difluorobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
